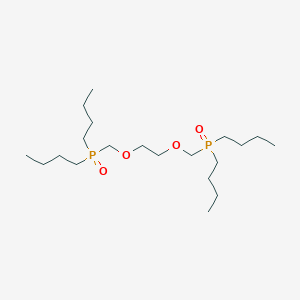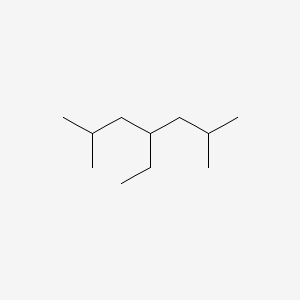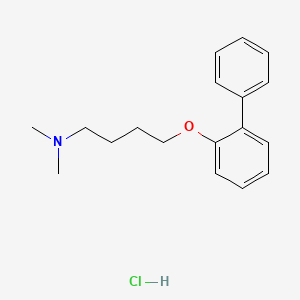
N,N-dimethyl-4-(2-phenylphenoxy)butan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-(2-phenylphenoxy)butan-1-amine;hydrochloride is a chemical compound with the molecular formula C18H24ClNO It is a tertiary amine, characterized by the presence of a nitrogen atom bonded to three organic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(2-phenylphenoxy)butan-1-amine;hydrochloride typically involves the reaction of 4-(2-phenylphenoxy)butan-1-amine with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain the final compound in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(2-phenylphenoxy)butan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N,N-dimethyl-4-(2-phenylphenoxy)butan-1-amine N-oxide.
Reduction: N-methyl-4-(2-phenylphenoxy)butan-1-amine.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-4-(2-phenylphenoxy)butan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(2-phenylphenoxy)butan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-phenoxybutan-1-amine: Similar structure but lacks the phenyl group.
N,N-dimethyl-4-(2-phenylphenoxy)butan-1-amine: Similar but without the hydrochloride salt form.
N,N-dimethyl-4-(2-phenylphenoxy)butan-1-amine N-oxide: Oxidized form of the compound.
Uniqueness
N,N-dimethyl-4-(2-phenylphenoxy)butan-1-amine;hydrochloride is unique due to its specific structural features, such as the presence of both phenyl and phenoxy groups, which contribute to its distinct chemical properties and potential applications. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various research and industrial applications.
Properties
CAS No. |
62232-77-3 |
|---|---|
Molecular Formula |
C18H24ClNO |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
N,N-dimethyl-4-(2-phenylphenoxy)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H23NO.ClH/c1-19(2)14-8-9-15-20-18-13-7-6-12-17(18)16-10-4-3-5-11-16;/h3-7,10-13H,8-9,14-15H2,1-2H3;1H |
InChI Key |
LUXITGIDXSWRBN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCOC1=CC=CC=C1C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


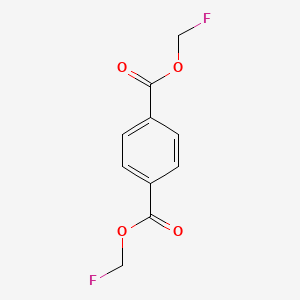
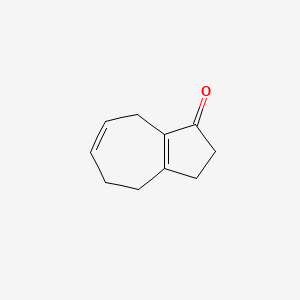
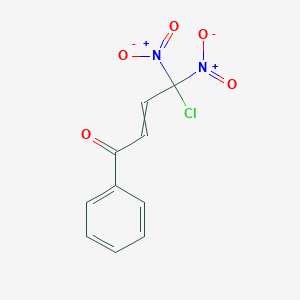
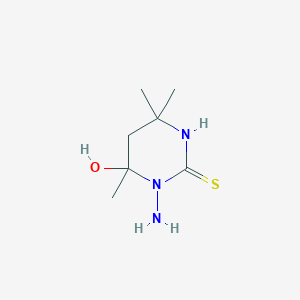
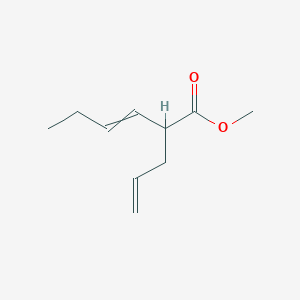
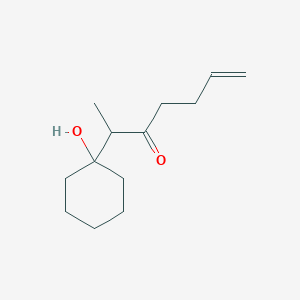
methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14545735.png)
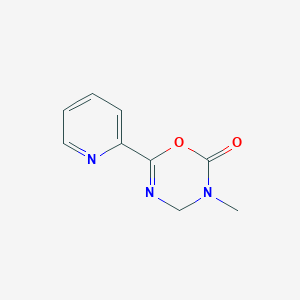
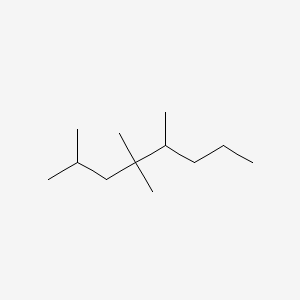
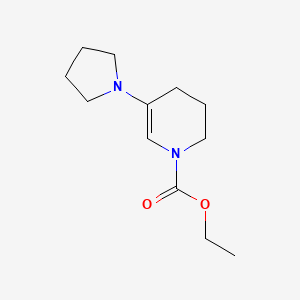
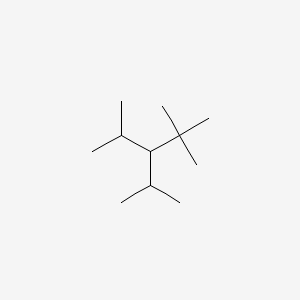
![1,2-Diphenylimidazo[1,2-A]quinoline](/img/structure/B14545758.png)
